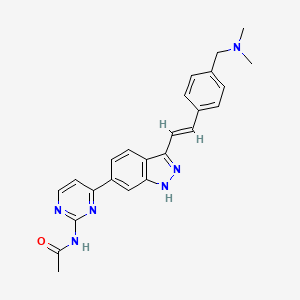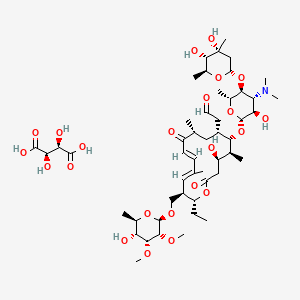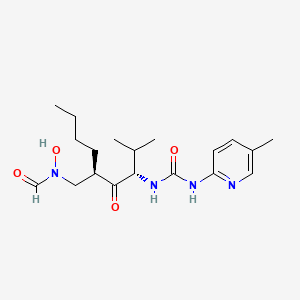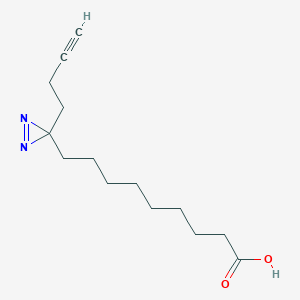![molecular formula C5H12O4S2 B1193942 2-{[(2S)-2-hydroxypropyl]sulfanyl}ethanesulfonic acid CAS No. 244301-87-9](/img/structure/B1193942.png)
2-{[(2S)-2-hydroxypropyl]sulfanyl}ethanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-hydroxypropyl-CoM is a 2-hydroxypropyl-CoM. It is a conjugate acid of a (S)-2-hydroxypropyl-CoM(1-). It is an enantiomer of a (R)-2-hydroxypropyl-CoM.
Wissenschaftliche Forschungsanwendungen
Antioxidation and Cytoprotection
Taurine, chemically known as 2-aminoethanesulfonic acid, is a conditionally essential β-amino acid with notable antioxidation, antiapoptosis, membrane stabilization, osmoregulation, and neurotransmission properties. It has shown protective and therapeutic ameliorations against oxidative stress-induced pathologies in both experimental and human models, particularly in the context of diabetes mellitus and its complications. These findings suggest the potential of taurine in the prevention and management of diabetes and its complications through antioxidant supplementation (Sirdah, 2015).
Sulfur Chemistry in Energy and Environment
Sulfur chemistry is crucial in understanding and optimizing processes like the Claus process, used for recovering sulfur and energy from acid gases. Understanding the sulfur chemistry in these processes helps in enhancing sulfur recovery efficiency, improving sulfur quality, and reducing environmental impact. These insights are vital for the design of advanced Claus reactors with better sulfur capture and energy recovery (Gupta, Ibrahim, & Shoaibi, 2016).
Environmental and Industrial Applications
Sulfamic acid is recognized for its applications in industrial cleaning and corrosion inhibition, serving as an environmentally friendly alternative electrolyte. Its use in removing rusts and lime scales from metal surfaces and its compatibility with organic corrosion inhibitors underscore its significance in industrial maintenance and environmental conservation (Verma & Quraishi, 2022).
Catalysis and Hydroprocessing
Transition metal phosphides are emerging as promising hydroprocessing catalysts, offering high activity and stability. Their unique properties and performance in hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) positions them as vital catalysts for improved processing of diminishing oil feedstocks, adhering to stringent environmental regulations (Oyama, Gott, Zhao, & Lee, 2009).
Eigenschaften
CAS-Nummer |
244301-87-9 |
|---|---|
Produktname |
2-{[(2S)-2-hydroxypropyl]sulfanyl}ethanesulfonic acid |
Molekularformel |
C5H12O4S2 |
Molekulargewicht |
200.3 g/mol |
IUPAC-Name |
2-[(2S)-2-hydroxypropyl]sulfanylethanesulfonic acid |
InChI |
InChI=1S/C5H12O4S2/c1-5(6)4-10-2-3-11(7,8)9/h5-6H,2-4H2,1H3,(H,7,8,9)/t5-/m0/s1 |
InChI-Schlüssel |
QWNJCCLFGYAGRK-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@@H](CSCCS(=O)(=O)O)O |
SMILES |
CC(CSCCS(=O)(=O)O)O |
Kanonische SMILES |
CC(CSCCS(=O)(=O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[6-chloro-3-[2-[(4-chlorophenyl)methyl]-4-phenylpyrazol-3-yl]-1H-indol-2-yl]-[(3R)-3-[3-(dimethylamino)propyl-methylamino]pyrrolidin-1-yl]methanone](/img/structure/B1193869.png)

![7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide](/img/structure/B1193876.png)


